

Publish Comparison Guide: ESI-MS Fragmentation of N,6-Dimethylpicolinamide

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Compound of Interest

Compound Name: *N,6-dimethylpicolinamide*

CAS No.: 107427-69-0

Cat. No.: B009953

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Executive Summary

N,6-dimethylpicolinamide (C₈H₁₀N₂O, MW 150.18 Da) is a substituted pyridine carboxamide frequently encountered as a ligand in organometallic catalysis and a structural motif in kinase inhibitors. In Electrospray Ionization (ESI-MS), it exhibits a distinct fragmentation pattern driven by the stability of the pyridine ring and the lability of the amide bond.

Key Differentiators:

- **Dominant Pathway:** Sequential neutral losses of methylamine (31 Da) and carbon monoxide (28 Da).
- **Diagnostic Ions:** The presence of the m/z 120 (acylium) and m/z 92 (methyl-pyridyl) ions distinguishes it from its N-desmethyl homolog (N-methylpicolinamide) and its ethyl-substituted isomers.
- **Ortho Effect:** The 6-methyl substituent exerts a steric and inductive stabilizing effect on the ring cation, altering the fragmentation energy threshold compared to unsubstituted picolinamides.

Chemical Profile & Ionization Physics[1]

Property	Value	Notes
Compound Name	N,6-dimethylpicolinamide	Systematic: N,6-dimethyl-2-pyridinecarboxamide
Formula	C ₈ H ₁₀ N ₂ O	Monoisotopic Mass: 150.0793 Da
Precursor Ion	[M+H] ⁺ = 151.087	Protonation favors the Amide Oxygen or Ring Nitrogen
Key Structural Features	Pyridine Ring, 2-Carboxamide, 6-Methyl	"Ortho" relationship between Ring N and Amide

Ionization Mechanism: Under positive ESI conditions (+ESI), protonation occurs preferentially at the amide oxygen (kinetic control) or the pyridine ring nitrogen (thermodynamic control). The proximity of the amide hydrogen to the ring nitrogen (the "ortho" position) allows for intramolecular hydrogen bonding, which facilitates specific fragmentation pathways, distinct from meta- or para- isomers.

Comparative Fragmentation Analysis

To validate the identity of **N,6-dimethylpicolinamide**, it must be compared against its structural analogs. The table below highlights the mass spectral fingerprints that differentiate these related compounds.

Table 1: Diagnostic Ion Comparison

Compound	Structure Type	Precursor [M+H] ⁺	Primary Fragment (Acylium)	Secondary Fragment (Pyridyl)	Distinguishing Loss
N,6-Dimethylpicolinamide	Target	151	120 (C ₇ H ₆ NO ⁺)	92 (C ₆ H ₆ N ⁺)	-31 Da (CH ₃ NH ₂)
N-Ethylpicolinamide	Isomer	151	123 (C ₆ H ₇ N ₂ O ⁺)	106 (C ₆ H ₄ NO ⁺)	-28 Da (C ₂ H ₄) [McLafferty]
6-Methylpicolinamide	Homolog (No N-Me)	137	120 (C ₇ H ₆ NO ⁺)	92 (C ₆ H ₆ N ⁺)	-17 Da (NH ₃)
N-Methylpicolinamide	Homolog (No 6-Me)	137	106 (C ₆ H ₄ NO ⁺)	78 (C ₅ H ₄ N ⁺)	-31 Da (CH ₃ NH ₂)

Analysis of Data:

- Isomer Discrimination (m/z 151): N-ethylpicolinamide often undergoes a McLafferty rearrangement or ethylene loss to regenerate the protonated amide at m/z 123. In contrast, **N,6-dimethylpicolinamide** cannot lose ethylene; it exclusively loses methylamine to form m/z 120.
- Homolog Discrimination (m/z 120): The m/z 120 ion is shared with 6-methylpicolinamide, but the precursor mass (151 vs 137) separates them. The presence of m/z 120 confirms the methyl group is on the ring, not just the amide.

Fragmentation Mechanism & Pathway[3][4][5][6]

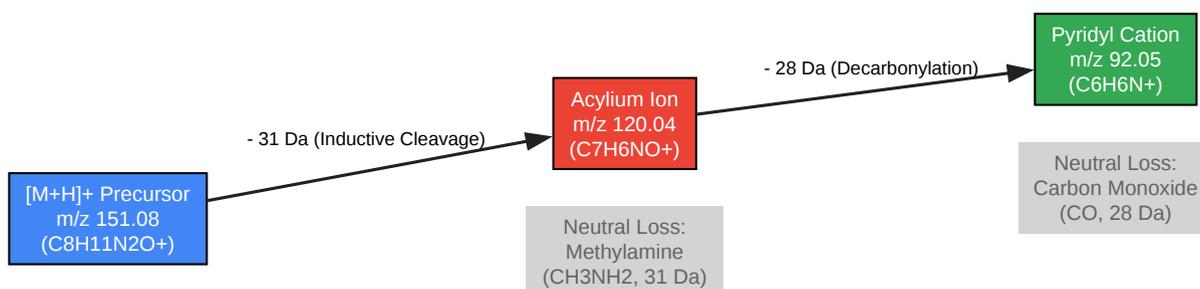
The fragmentation of **N,6-dimethylpicolinamide** follows a charge-site initiated cleavage. The stability of the resulting acylium ion drives the reaction.

Mechanism Description

- Precursor (m/z 151): Protonated molecule.

- Step 1: Amide Bond Cleavage (Inductive): The bond between the carbonyl carbon and the amide nitrogen breaks. The charge remains on the carbonyl group (stabilized by the pyridine ring), resulting in the loss of neutral methylamine (CH_3NH_2).
 - Result: 6-methylpicolinoyl cation (m/z 120).
- Step 2: Decarbonylation: The acylium ion is metastable and ejects a carbon monoxide (CO) molecule.
 - Result: 6-methylpyridinium cation (m/z 92). This ion is highly stable due to the electron-donating effect of the methyl group on the aromatic ring.

Visualization (DOT Diagram)



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Caption: ESI-MS/MS fragmentation pathway of **N,6-dimethylpicolinamide** showing the sequential loss of methylamine and carbon monoxide.

Experimental Protocol for Validation

To replicate these results or validate a sample, follow this standardized Direct Infusion ESI-MS/MS workflow.

Materials & Reagents

- Solvent: Methanol/Water (50:50 v/v) with 0.1% Formic Acid. (Formic acid aids protonation).
- Standard: **N,6-dimethylpicolinamide** (purity >95%).

Instrument Parameters (Generic Q-TOF/Orbitrap)

- Ion Source: ESI Positive Mode.
- Flow Rate: 5-10 $\mu\text{L}/\text{min}$ (Direct Infusion).
- Capillary Voltage: 3.5 kV.
- Collision Energy (CE):
 - Low (10-15 eV): Preserves precursor (m/z 151).
 - Medium (20-30 eV): Generates Acylium ion (m/z 120).
 - High (>40 eV): Drives formation of Pyridyl ion (m/z 92).

Step-by-Step Workflow

- Blank Check: Inject solvent blank to ensure no background interference at m/z 151 or 120.
- Precursor Isolation: Set Quadrupole 1 (Q1) to select m/z 151.1 ± 0.5 Da.
- Energy Ramp: Acquire spectra while ramping collision energy from 0 to 50 eV.
- Data Verification:
 - Confirm disappearance of m/z 151 and appearance of m/z 120.
 - Confirm appearance of m/z 92 at higher energies.
 - Failure Mode: If m/z 123 appears, suspect N-ethyl isomer contamination. If m/z 106 appears, suspect N-methylpicolinamide (precursor 137) or loss of dimethylamine (unlikely for this structure).

References

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Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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